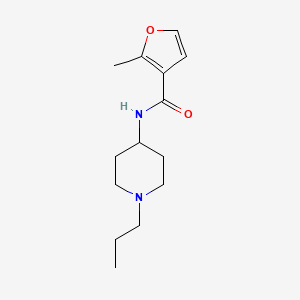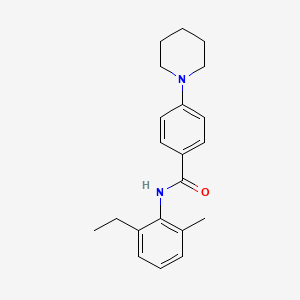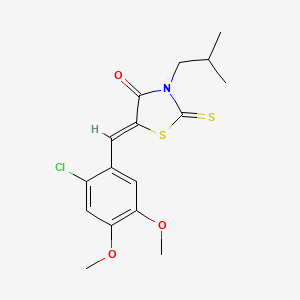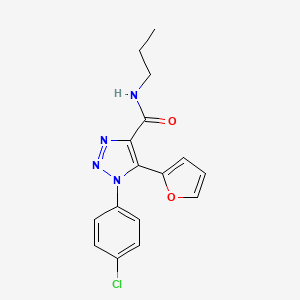![molecular formula C14H17Cl2N3O2 B4761779 N-(2,5-dichlorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea](/img/structure/B4761779.png)
N-(2,5-dichlorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea
説明
N-(2,5-dichlorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea, commonly known as DPU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPU is a urea derivative that exhibits a unique set of biochemical and physiological effects, making it a promising candidate for further investigation. In
作用機序
The mechanism of action of DPU involves its interaction with various molecular targets in the body. DPU has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to the induction of apoptosis (programmed cell death). Additionally, DPU has been found to modulate the activity of certain neurotransmitter receptors in the brain, leading to the regulation of neuronal activity. The precise mechanism of action of DPU is still being investigated, and further research is needed to fully understand its pharmacological properties.
Biochemical and Physiological Effects
DPU exhibits a unique set of biochemical and physiological effects that make it a promising candidate for further investigation. In cancer research, DPU has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to the induction of apoptosis. In neuroscience, DPU has been found to modulate the activity of certain neurotransmitter receptors in the brain, leading to the regulation of neuronal activity. Additionally, DPU has been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related disorders.
実験室実験の利点と制限
The advantages of using DPU in lab experiments include its ease of synthesis, potent pharmacological properties, and unique set of biochemical and physiological effects. Additionally, DPU has been extensively studied, and its pharmacological properties are well-characterized. However, there are also limitations to using DPU in lab experiments. For example, DPU is a relatively new compound, and its long-term effects are still unknown. Additionally, DPU may exhibit off-target effects, leading to potential toxicity concerns.
将来の方向性
There are many future directions for the investigation of DPU. In cancer research, further studies are needed to fully understand the mechanism of action of DPU and its potential use in the development of new cancer therapies. In neuroscience, further studies are needed to investigate the potential use of DPU in the treatment of neurological disorders such as schizophrenia and depression. Additionally, further studies are needed to investigate the long-term effects of DPU and its potential toxicity concerns. Overall, DPU is a promising compound that has the potential to be used in various fields, and further research is needed to fully understand its pharmacological properties.
科学的研究の応用
DPU has been extensively studied for its potential applications in various fields such as cancer research, neuroscience, and drug discovery. In cancer research, DPU has been shown to exhibit potent antitumor activity against various cancer cell lines, making it a promising candidate for the development of new cancer therapies. In neuroscience, DPU has been found to modulate the activity of certain neurotransmitter receptors, suggesting its potential use in the treatment of neurological disorders such as schizophrenia and depression. In drug discovery, DPU has been used as a lead compound for the development of new drugs with improved pharmacological properties.
特性
IUPAC Name |
1-(2,5-dichlorophenyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2N3O2/c15-10-4-5-11(16)12(9-10)18-14(21)17-6-2-8-19-7-1-3-13(19)20/h4-5,9H,1-3,6-8H2,(H2,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QACKCADUGYPVMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC(=O)NC2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49824020 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N~2~-(4-fluorobenzyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4761702.png)
![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(4-methylphenyl)propanamide](/img/structure/B4761703.png)


![N-(2-fluorophenyl)-2-[(3-methylbutanoyl)amino]-4-phenyl-3-thiophenecarboxamide](/img/structure/B4761719.png)
![N-(2-hydroxyphenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4761726.png)
![2,4-dichloro-5-[(cyclopentylamino)sulfonyl]-N-4-pyridinylbenzamide](/img/structure/B4761740.png)
![1-(2,2-dimethylpropanoyl)-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-4-piperidinecarboxamide](/img/structure/B4761753.png)

![N-(3-chlorophenyl)-2-cyano-3-[1-(2,4-dichlorobenzyl)-1H-pyrrol-2-yl]acrylamide](/img/structure/B4761764.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-bromo-2-thiophenesulfonamide](/img/structure/B4761765.png)
![N-[1-(1-adamantyl)butyl]-N'-(3-fluoro-4-methylphenyl)urea](/img/structure/B4761770.png)

![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4761785.png)